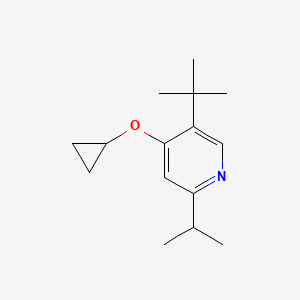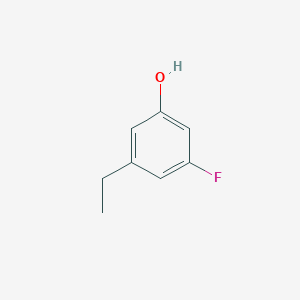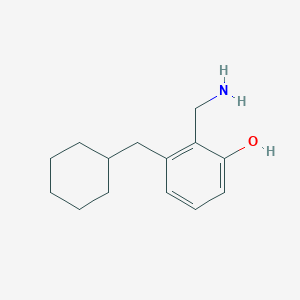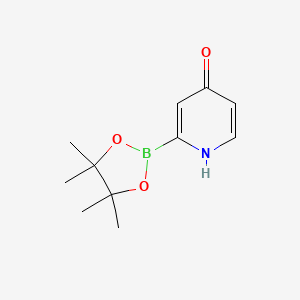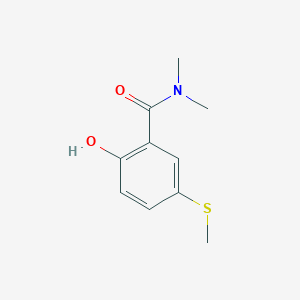
2-Hydroxy-N,N-dimethyl-5-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-N,N-dimethyl-5-(methylsulfanyl)benzamide is an organic compound with the molecular formula C10H13NO2S It is a derivative of benzamide, featuring a hydroxyl group, a dimethylamino group, and a methylsulfanyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N,N-dimethyl-5-(methylsulfanyl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-5-(methylsulfanyl)benzoic acid with N,N-dimethylamine under appropriate reaction conditions. The reaction typically requires a dehydrating agent, such as thionyl chloride, to facilitate the formation of the amide bond.
Starting Materials: 2-hydroxy-5-(methylsulfanyl)benzoic acid and N,N-dimethylamine.
Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent like thionyl chloride at elevated temperatures.
Procedure: The 2-hydroxy-5-(methylsulfanyl)benzoic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N,N-dimethylamine to yield 2-hydroxy-N,N-dimethyl-5-(methylsulfanyl)benzamide.
Industrial Production Methods
In an industrial setting, the production of 2-hydroxy-N,N-dimethyl-5-(methylsulfanyl)benzamide can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems and advanced monitoring techniques ensures consistent product quality and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-N,N-dimethyl-5-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the amide to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or dehydroxylated products.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxy-N,N-dimethyl-5-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-hydroxy-N,N-dimethyl-5-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfanyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-N,N-dimethylbenzamide: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
N,N-Dimethyl-5-(methylsulfanyl)benzamide: Lacks the hydroxyl group, affecting its solubility and biological activity.
2-Hydroxy-5-(methylsulfanyl)benzoic acid: Contains a carboxylic acid group instead of an amide, leading to different chemical behavior.
Uniqueness
2-Hydroxy-N,N-dimethyl-5-(methylsulfanyl)benzamide is unique due to the presence of both hydroxyl and methylsulfanyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H13NO2S |
|---|---|
Poids moléculaire |
211.28 g/mol |
Nom IUPAC |
2-hydroxy-N,N-dimethyl-5-methylsulfanylbenzamide |
InChI |
InChI=1S/C10H13NO2S/c1-11(2)10(13)8-6-7(14-3)4-5-9(8)12/h4-6,12H,1-3H3 |
Clé InChI |
IRIKYZUPBXYIDK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=C(C=CC(=C1)SC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


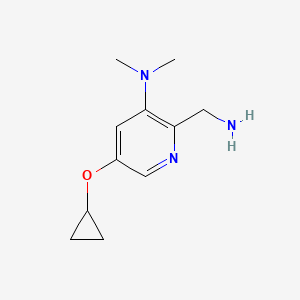
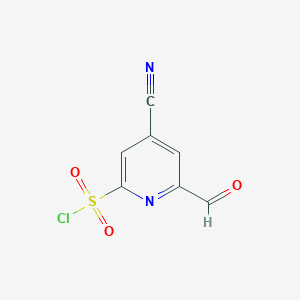
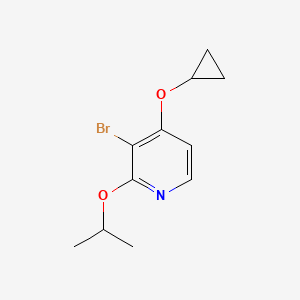
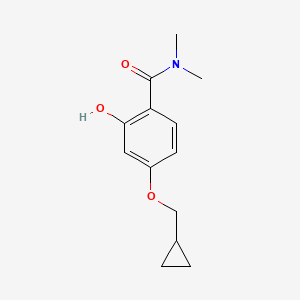
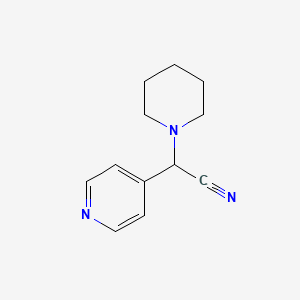
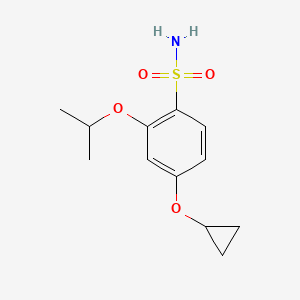
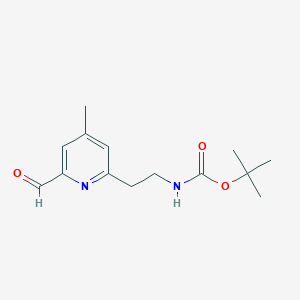
![1-[5-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14834941.png)

